N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(2-(1-Acetyl-5-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring:
- A 4,5-dihydro-1H-pyrazol-3-yl core, a partially saturated five-membered ring.
- An acetyl group at position 1 of the pyrazoline, enhancing lipophilicity.
This compound’s structural complexity positions it as a candidate for therapeutic applications, particularly in targeting enzymes or pathways modulated by sulfonamides and heterocyclic motifs.
Properties
IUPAC Name |
N-[2-[2-acetyl-3-(1,3-benzodioxol-5-yl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-12(23)22-17(13-7-8-18-19(9-13)27-11-26-18)10-16(20-22)14-5-3-4-6-15(14)21-28(2,24)25/h3-9,17,21H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVITKWBWQTLQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole derivative This is followed by the formation of the pyrazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Key Structural Differences Among Pyrazoline Derivatives
Key Observations:
- Sulfonamide vs. Benzamide : Methanesulfonamide (target compound, ) offers smaller steric bulk compared to benzenesulfonamide (), possibly improving target selectivity.
- Heterocyclic Additions : Benzoxazole (7c, ) and benzoimidazole (28, ) introduce fused rings, altering solubility and binding kinetics.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations:
- Melting Points : Pyrazoline derivatives with rigid substituents (e.g., benzoxazole in 7c, ) exhibit higher melting points (~178–181°C) compared to acetamide derivatives (amorphous, ).
- Solubility : Methanesulfonamide groups (target compound, ) may enhance aqueous solubility compared to benzamide derivatives (7e, ).
Biological Activity
N-(2-(1-acetyl-5-(benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structure
The compound can be synthesized through a multi-step process involving the formation of a pyrazole ring and subsequent modifications to introduce the benzo[d][1,3]dioxole moiety. The structural integrity plays a crucial role in its biological efficacy.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Anticancer Activity
Research indicates that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specifically, several studies have reported that such compounds can inhibit the proliferation of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
For instance, a study highlighted that pyrazole derivatives demonstrated potent anti-proliferative effects against these cancer types, suggesting that the incorporation of benzo[d][1,3]dioxole enhances their efficacy .
Anti-inflammatory Effects
In vivo studies have shown that related compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. A derivative with a similar structure was reported to have an IC50 value of 0.52 μM against COX-II, indicating strong potential for reducing inflammation .
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Tubulin Polymerization : Pyrazoline derivatives have been identified as inhibitors of tubulin polymerization, which is critical for cancer cell division .
- Targeting Specific Enzymes : The compound may interact with specific enzymes involved in cancer progression and inflammation.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
